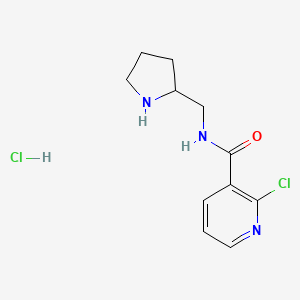
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nicotinamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride has been investigated for its potential applications in several areas of scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
In addition to cancer biology, this compound has also been investigated for its potential applications in neurobiology. Studies have shown that this compound can improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its effects on cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and cognitive function, this compound has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
実験室実験の利点と制限
One of the major advantages of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride for lab experiments is its high purity and specificity. This compound has been shown to have minimal off-target effects, making it a valuable tool for investigating specific biological pathways and processes. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research on 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride. One area of interest is in the development of new cancer therapies based on this compound. Additionally, further investigation into the mechanism of action of this compound may help to identify new targets for drug development in a variety of diseases. Finally, the potential applications of this compound in neurobiology and cognitive function warrant further investigation, as this compound may hold promise for the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide hydrochloride involves the reaction of 2-chloronicotinic acid with pyrrolidine and methylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity this compound.
特性
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-2-6-14-10)11(16)15-7-8-3-1-5-13-8;/h2,4,6,8,13H,1,3,5,7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWCRCLSGIONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=C(N=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)
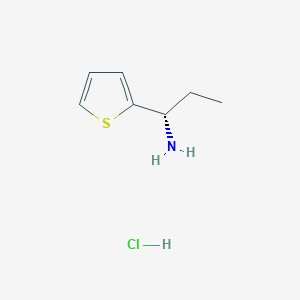
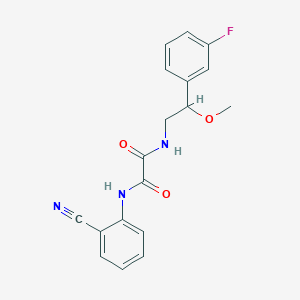
![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
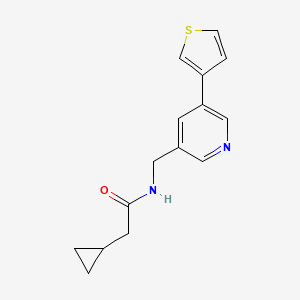
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
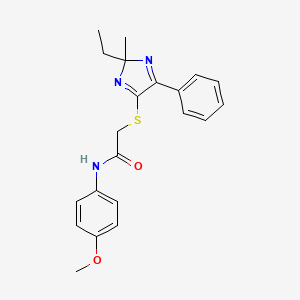
![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)
